REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:12][C@H:11]([OH:13])[CH2:10][C@H:9]1[C:14]([OH:16])=[O:15])=[O:7])([CH3:4])([CH3:3])[CH3:2].[O-2].[O-2].[O-2].[Cr+6].S(=O)(=O)(O)O.[Cr:26]([OH:30])([OH:29])(=[O:28])=[O:27]>CC(C)=O.O>[Cr:26]([OH:30])([OH:29])(=[O:28])=[O:27].[C:1]([O:5][C:6]([N:8]1[CH2:12][C:11](=[O:13])[CH2:10][C@H:9]1[C:14]([OH:16])=[O:15])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3.4|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1[C@@H](C[C@H](C1)O)C(=O)O
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
66.7 g
|
Type
|
reactant
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
53.3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
115 mL
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the solution stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A mechanical stirrer was placed in the flask
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for a further 15 minutes—
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
maintaining the optimal temperature of 25° C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched by the addition of methanol (20 ml)
|
Type
|
CUSTOM
|
Details
|
Exotherm controlled by the use of an ice bath
|
Type
|
ADDITION
|
Details
|
if necessary, direct addition of a small amount of crushed ice to the reaction mixture itself
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a Celite pad
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
The resulting acidic solution was then extracted with ethyl acetate (3×300 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers washed with brine (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organics then dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Crude product recrystallised from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
[Cr](=O)(=O)(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1[C@@H](CC(C1)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.55 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |